

Oxyacanthine sulfate vs berbamine structural differences

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Compound of Interest

Compound Name: Oxyacanthine Sulfate

CAS No.: 6183-91-1

Cat. No.: B3029308

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Technical Guide: Oxyacanthine Sulfate vs. Berbamine Structural Isomerism, Physicochemical Properties, and Analytical Distinction[1]

Executive Summary: The Identity Crisis

CRITICAL ALERT: Recent crystallographic studies (2024-2025) have revealed a widespread supply chain issue where commercial samples labeled as "Berbamine Dihydrochloride" are frequently misidentified Oxyacanthine salts.[1]

- The Core Issue: These compounds are bisbenzylisoquinoline (BBIQ) isomers with identical molecular weights (g/mol for the free base) and nearly superimposable HPLC retention times.
- The Distinction: They differ in stereochemistry (C-1/C-1') and regiochemistry (position of the phenolic hydroxyl group).

- Impact: Using the wrong isomer invalidates Structure-Activity Relationship (SAR) data, particularly in autophagy inhibition and CaMKII signaling studies.[1]

Part 1: Chemical Architecture & Stereochemistry

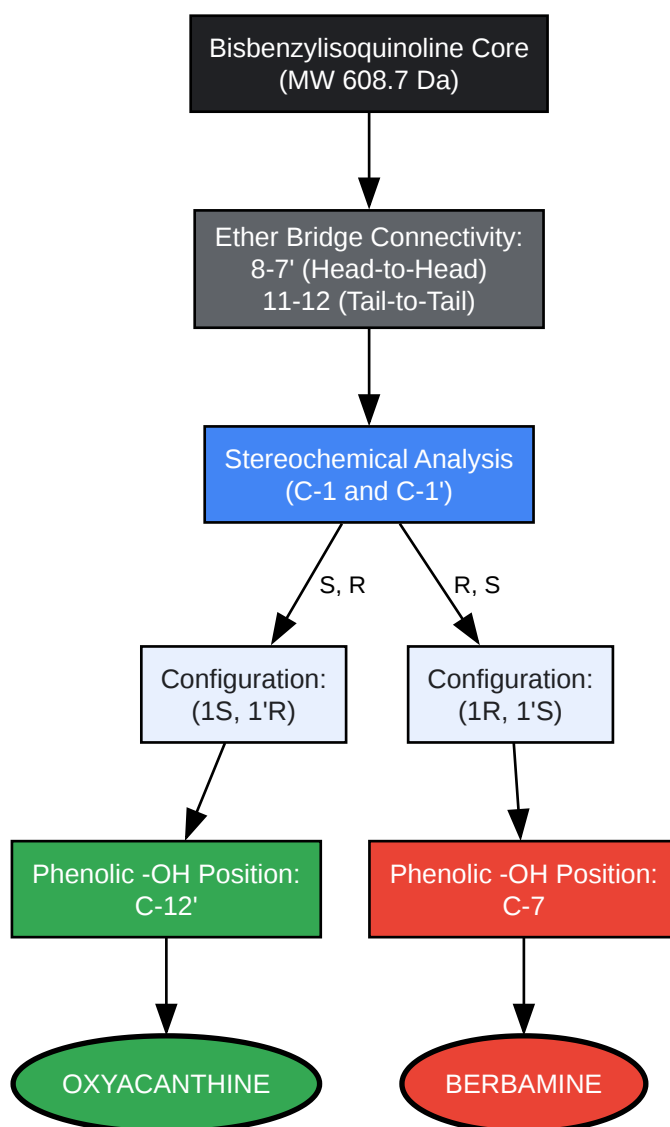
Both compounds share the "Oxyacanthine-type" bisbenzylisoquinoline skeleton, characterized by two ether bridges connecting two tetrahydroisoquinoline units.[1] However, they are distinct diastereomers and regioisomers.[1]

1.1 Structural Comparison Table

Feature	Oxyacanthine (Base)	Berbamine (Base)
CAS No.	548-40-3	478-61-5
Stereochemistry	(1S, 1'R)	(1R, 1'S)
Ether Linkage 1	Head-to-Head (8 — 7')	Head-to-Head (8 — 7')
Ether Linkage 2	Tail-to-Tail (11 — 12)	Tail-to-Tail (11 — 12)
Phenolic -OH Position	C-12' (Pendant Ring)	C-7 (Core Ring)
Methoxy (-OCH ₃) Sites	C-6, C-6', C-7	C-6, C-6', C-12
Sulfate Form	Used to enhance aqueous solubility (mg/mL)	Less common; usually HCl or free base

1.2 The Structural Logic (Graphviz Visualization)

The following diagram illustrates the decision tree for distinguishing these alkaloids based on their chiral centers and substituent positions.



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Figure 1: Structural decision tree distinguishing Oxyacanthine from Berbamine based on stereochemistry and regiochemistry.

Part 2: Physicochemical Properties

The sulfate salt of Oxyacanthine is specifically engineered to overcome the poor aqueous solubility of the free base (which is practically insoluble in water).

2.1 Solubility Profile

- **Oxyacanthine Sulfate:**

- Water: Soluble (up to ~25-50 mg/mL with warming).[1]
- DMSO: Highly soluble (>100 mg/mL).[1]
- Stability: Hygroscopic.[1] Must be stored desiccated at -20°C.
- Berbamine (Free Base):
 - Water: Insoluble (<0.1 mg/mL).[1] Requires acidification (HCl) or organic co-solvents (DMSO/Ethanol) for biological assays.[1]

2.2 Solubilization Protocol (For In Vitro Assays)

To ensure reproducibility in cell-based assays (e.g., autophagy induction), follow this specific solubilization workflow:

- Stock Preparation: Dissolve **Oxyacanthine Sulfate** in DMSO to 50 mM. (Avoid direct dissolution in media to prevent micro-precipitation).[1]
- Sterilization: Filtration through 0.22 µm PTFE (hydrophobic) or PES (hydrophilic) membrane. [1]
- Working Solution: Dilute into culture medium.
 - Critical Check: Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.[1]
 - Observation: If turbidity occurs upon dilution, sonicate at 37°C for 5 minutes.

Part 3: Analytical Differentiation (The "Fingerprint")

Due to the mislabeling crisis, you must validate your material.[1] Standard HPLC is often insufficient due to co-elution.[1]

3.1 ¹H-NMR Distinction (Key Signals)

The most reliable method to distinguish them is Proton NMR (

or

).[1]

Feature	Oxyacanthine	Berbamine
Methoxy Signals (-OCH ₃)	Three distinct singlets.[1]	Three distinct singlets (shifted relative to Oxy).[1]
C-1 Proton	Typically appears as a doublet of doublets (dd) around δ 4.1 - 4.2 ppm.[1]	Distinct shift due to inverted stereochemistry.[1]
Aromatic Region	Pattern reflects the 12'-OH (Oxy) vs 7-OH (Berb) substitution.[1]	Distinct coupling constants in the pendant ring.

3.2 Mass Spectrometry

- MW: Both show

[1]

- Fragmentation (MS/MS): While parent ions are identical, MS/MS fragmentation patterns differ slightly due to the stability of the ether bridge cleavage, which is influenced by the proximity of the phenolic hydroxyl group.

Part 4: Structure-Activity Relationship (SAR)

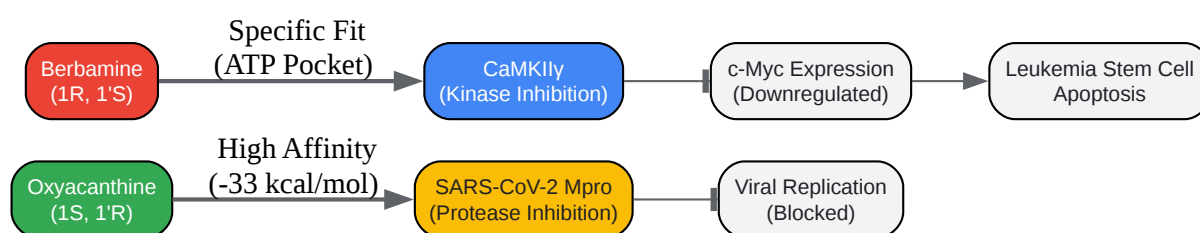
The structural differences (Regiochemistry + Stereochemistry) translate into distinct biological profiles.

4.1 Functional Divergence

- Oxyacanthine:
 - Mechanism: Potent blocker of L-type Ca²⁺ channels and inhibitor of SARS-CoV-2 Mpro.[1]
 - Binding: The 12'-OH provides a unique hydrogen bond donor site that enhances affinity for specific viral proteases (Binding Energy: -33 kcal/mol vs -20 kcal/mol for Berbamine).[1]
- Berbamine:

- Mechanism: Selective inhibitor of CaMKII γ (Calcium/Calmodulin-dependent protein kinase II gamma).[1]
- Pathway: Critical for downregulating c-Myc in leukemia stem cells.[1]
- Specificity: The (1R, 1'S) configuration is essential for fitting into the ATP-binding pocket of CaMKII.[1]

4.2 Signaling Pathway Visualization



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Figure 2: Divergent pharmacological pathways driven by the stereochemical and regiochemical differences between Oxyacanthine and Berbamine.[1]

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